molecular formula C28H30Cl3N3O B051748 NGB 2904 hydrochloride CAS No. 189061-11-8

NGB 2904 hydrochloride

Cat. No. B051748
CAS RN: 189061-11-8
M. Wt: 530.9 g/mol
InChI Key: PFIWYJNBKGCVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It has a high binding affinity (1.4 nM) at the hD3 receptor with 150-fold selectivity for primate D3 receptors over primate D2L receptors . It attenuates the rewarding effects of cocaine and methamphetamine .


Molecular Structure Analysis

The empirical formula of NGB 2904 hydrochloride is C28H29Cl2N3O·HCl . Its molecular weight is 530.92 g/mol . The SMILES string representation is Cl.Clc1cccc(N2CCN(CCCCNC(=O)c3ccc-4c(Cc5ccccc-45)c3)CC2)c1Cl .


Physical And Chemical Properties Analysis

NGB 2904 hydrochloride is a white to tan powder . It is soluble in DMSO to a concentration of at least 25 mg/mL . It should be stored in desiccated conditions at a temperature of 2-8°C .

Scientific Research Applications

Dopamine D3 Receptor Antagonist

NGB 2904 is a potent and selective dopamine D3 receptor antagonist . It has high binding affinity (1.4 nM) at the hD3 receptor with 150-fold selectivity for primate D3 receptors over primate D2L receptors .

Inhibition of Dopamine D3 Receptor Function

The inhibition of dopamine D3 receptor function by NGB 2904 increases spontaneous locomotor activity in rodents . This suggests potential applications in the study of movement disorders.

Cell Signaling Studies

NGB 2904 hydrochloride may be used in cell signaling studies . Its specific interaction with dopamine receptors can help understand the role of these receptors in various cellular processes.

Study of Rewarding Effects of Drugs

NGB 2904 attenuates the rewarding effects of drugs like cocaine and methamphetamine . This makes it a valuable tool in studying addiction and potential treatments.

Inhibition of Drug-Seeking Behavior

In addition to attenuating the rewarding effects of drugs, NGB 2904 also inhibits relapse to drug-seeking behavior . This suggests its potential use in the development of therapies for drug addiction.

Antagonizing Quinpirole-Stimulated Mitogenesis

NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis . This indicates its potential role in studying cell proliferation and cancer.

Mechanism of Action

Target of Action

NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It shows selectivity for D3 over D2, 5-HT2, α1, D4, D1, and D5 receptors .

Mode of Action

NGB 2904 hydrochloride interacts with its primary target, the dopamine D3 receptor, by binding to it with high affinity . This interaction results in the inhibition of the dopamine D3 receptor function . It potently antagonizes quinpirole-stimulated mitogenesis .

Biochemical Pathways

The dopamine D3 receptor is part of the mesolimbic dopamine system, which is critically involved in drug reward and relapse . By antagonizing the dopamine D3 receptor, NGB 2904 hydrochloride can affect this pathway and its downstream effects . It has been suggested that a dopamine-dependent mechanism explains the effects of NGB 2904 hydrochloride on cocaine’s actions in animal models of drug addiction .

Result of Action

The molecular and cellular effects of NGB 2904 hydrochloride’s action include an increase in spontaneous and amphetamine-stimulated locomotion in mice . It also attenuates cocaine’s rewarding effects and inhibits relapse to drug-seeking behavior in rats .

Action Environment

The efficacy and stability of NGB 2904 hydrochloride can be influenced by various environmental factors. It’s worth noting that the effectiveness of NGB 2904 hydrochloride in attenuating the rewarding effects of cocaine and inhibiting relapse to drug-seeking behavior suggests that it may be a potential therapeutic agent in the treatment of cocaine addiction .

Future Directions

NGB 2904 hydrochloride or other D3-selective antagonists may have potential in controlling motivation for drug-taking behavior or relapse to drug-seeking behavior, but they may have a limited role in antagonizing the acute rewarding effects produced by cocaine or other addictive drugs . NGB 2904 hydrochloride may also act as a useful tool to study the role of D3 receptors in drug addiction .

properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWYJNBKGCVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940417
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NGB 2904 hydrochloride

CAS RN

189060-98-8
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9H-fluorene-2-carboxylic acid (100 mg, 0.48 mmol) and 1.1'-carbonyldiimidazole (80 mg, 0.5 mmol) in 10 mL of anhydrous tetrahydrofuran was stirred for 8 hours. A solution of 4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-1-aminobutane (150 mg, 0.5 mmol) in 1 mL of tetrahydrofuran was added and the resulting mixture was stirred for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with aqueous Na2CO3 solution, dried (Na2SO4) and concentrated in vacuo to give the title compound (185 mg, 78%). Hydrochloride salt was prepared by treating the free base with a solution of hydrogen chloride in ethyl acetate (mp 262-4° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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